molecular formula C15H14O4 B14083012 2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid

Cat. No.: B14083012
M. Wt: 258.27 g/mol
InChI Key: KVAOIFYTQALIKJ-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid is an organic compound with a complex structure that includes both phenolic and acetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid typically involves the reaction of phenolic compounds with acetic acid derivatives. One common method is the esterification of 5-hydroxy-2-phenylmethoxyphenol with acetic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenolic hydrogen can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the acetic acid moiety can interact with enzymes involved in inflammation pathways. These interactions can modulate cellular processes and reduce oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 2-Hydroxyphenylacetic acid
  • Phenylacetic acid

Uniqueness

2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid is unique due to the presence of both phenolic and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-(5-hydroxy-2-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18)

InChI Key

KVAOIFYTQALIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)CC(=O)O

Origin of Product

United States

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